Ethyl 2-bromo-5-cyano-3-nitrophenylacetate
Overview
Description
Ethyl 2-bromo-5-cyano-3-nitrophenylacetate is an organic compound with a complex structure that includes bromine, cyano, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromo-5-cyano-3-nitrophenylacetate typically involves multi-step organic reactions. One common method starts with the bromination of a suitable phenylacetate derivative, followed by nitration and cyanation reactions. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the yield and efficiency of the synthesis process. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are also common to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-5-cyano-3-nitrophenylacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products
Substitution: Formation of ethyl 2-azido-5-cyano-3-nitrophenylacetate or ethyl 2-thiocyanato-5-cyano-3-nitrophenylacetate.
Reduction: Formation of ethyl 2-bromo-5-cyano-3-aminophenylacetate.
Oxidation: Formation of ethyl 2-bromo-5-carboxy-3-nitrophenylacetate.
Scientific Research Applications
Ethyl 2-bromo-5-cyano-3-nitrophenylacetate has a wide range of applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the development of pharmaceutical compounds.
Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Studied for its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-5-cyano-3-nitrophenylacetate in biological systems involves its interaction with specific molecular targets. The bromine and nitro groups can participate in electrophilic interactions with nucleophilic sites on proteins or nucleic acids, potentially leading to modifications in their structure and function. The cyano group can also act as a ligand for metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-bromo-5-cyano-3-aminophenylacetate: Similar structure but with an amino group instead of a nitro group.
Ethyl 2-azido-5-cyano-3-nitrophenylacetate: Similar structure but with an azido group instead of a bromine atom.
Ethyl 2-bromo-5-carboxy-3-nitrophenylacetate: Similar structure but with a carboxylic acid group instead of a cyano group.
Uniqueness
Ethyl 2-bromo-5-cyano-3-nitrophenylacetate is unique due to the combination of bromine, cyano, and nitro groups in its structure. This combination imparts distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in various research applications.
Properties
IUPAC Name |
ethyl 2-(2-bromo-5-cyano-3-nitrophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O4/c1-2-18-10(15)5-8-3-7(6-13)4-9(11(8)12)14(16)17/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUHJHUUHSVIGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=CC(=C1)C#N)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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